molecular formula C10H16O3 B12615918 Ethyl 4-cyclobutyl-4-oxobutanoate CAS No. 898776-12-0

Ethyl 4-cyclobutyl-4-oxobutanoate

Cat. No.: B12615918
CAS No.: 898776-12-0
M. Wt: 184.23 g/mol
InChI Key: UCMAHFMOIJCKKO-UHFFFAOYSA-N
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Description

Significance of Beta-Keto Esters within Advanced Organic Synthesis Paradigms

Beta-keto esters are a class of organic compounds characterized by a ketone functional group located at the beta position relative to an ester group. researchgate.net This specific arrangement of functional groups imparts a unique reactivity profile that is highly advantageous in organic synthesis. The carbon atom situated between the two carbonyl groups (the α-carbon) possesses hydrogens that are significantly more acidic than those in simple ketones or esters. This increased acidity facilitates the formation of a resonance-stabilized enolate ion, which is a potent nucleophile. blogspot.com

The versatility of beta-keto esters stems from their ability to participate in a wide array of chemical transformations. They are cornerstone reactants in fundamental carbon-carbon bond-forming reactions such as the Claisen condensation, which is instrumental in building molecular complexity. researchgate.netblogspot.com Furthermore, the enolates derived from beta-keto esters can undergo alkylation and acylation reactions, allowing for the introduction of diverse substituents. Their utility also extends to the synthesis of cyclic compounds through intramolecular cyclization reactions. researchgate.net The dual electrophilic and nucleophilic nature of beta-keto esters makes them indispensable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. achemblock.comebi.ac.uk

Table 1: Key Reactions Involving Beta-Keto Esters

Reaction Type Description Significance in Synthesis
Claisen Condensation A carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base. Creates larger carbon skeletons from simpler starting materials.
Alkylation The introduction of an alkyl group onto the α-carbon via the enolate intermediate. Allows for the extension and branching of carbon chains.
Acylation The introduction of an acyl group onto the α-carbon. A method to introduce further carbonyl functionality.
Decarboxylation The removal of the ester group (as CO2) after hydrolysis, typically leading to a ketone. A common final step to yield a target ketone structure.
Cyclization Intramolecular reactions to form cyclic compounds, such as in the Dieckmann condensation. Essential for the synthesis of carbocyclic and heterocyclic rings.

Structural and Conformational Considerations of Cyclobutyl Moieties in Chemical Systems

The cyclobutyl group, a four-membered carbocyclic ring, introduces specific steric and conformational constraints into a molecule. Unlike the planar representation often seen in two-dimensional drawings, cyclobutane (B1203170) is not flat. A planar conformation would lead to significant torsional strain due to the eclipsing of all eight hydrogen atoms, as well as considerable angle strain from the 90° bond angles, a large deviation from the ideal tetrahedral angle of 109.5°. nih.gov

To alleviate this inherent strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. nih.gov This three-dimensional arrangement reduces the torsional strain by moving the hydrogen atoms away from a fully eclipsed alignment. However, this puckering slightly decreases the internal bond angles, thereby increasing the angle strain. The final geometry is a compromise that minimizes the total strain energy of the molecule. This conformational flexibility and the inherent ring strain of the cyclobutyl moiety can influence the reactivity of adjacent functional groups and dictate the stereochemical outcome of reactions.

Table 2: Strain Comparison in Small Cycloalkanes

Cycloalkane Angle Strain (kcal/mol) Torsional Strain (kcal/mol) Total Strain (kcal/mol) Conformation
Cyclopropane High High ~27 Planar
Cyclobutane Moderate Moderate ~26 Puckered/Butterfly
Cyclopentane Low High (if planar) ~6 Envelope/Twist
Cyclohexane ~0 ~0 ~0 Chair

Contextualizing Ethyl 4-cyclobutyl-4-oxobutanoate as a Versatile Synthetic Intermediate in Modern Chemical Research

This compound merges the reactive profile of a beta-keto ester with the distinct structural features of a cyclobutyl ring. This combination makes it a tailored building block for creating molecules that incorporate a four-membered ring, a structural motif found in various biologically active compounds and natural products. The presence of the cyclobutyl group can impart unique pharmacological properties and influence the binding of a molecule to its biological target.

Research has demonstrated the utility of related structures in the synthesis of complex molecules. For instance, the synthesis of a Boceprevir intermediate, a medication used to treat Hepatitis C, involves a related compound, ethyl 4-cyclobutyl-3-oxobutanoate. blogspot.com The synthetic steps to access such molecules often involve the reaction of a cyclobutyl-containing precursor, like cyclobutylacetonitrile, with an appropriate ethyl ester derivative. blogspot.com

The reactivity of this compound is analogous to other beta-keto esters. The α-carbon can be deprotonated to form a nucleophilic enolate, which can then participate in reactions to form larger, more elaborate structures. The cyclobutyl ketone can act as an electrophile, susceptible to attack by nucleophiles. This dual reactivity allows for its use in various synthetic strategies, including the formation of heterocyclic rings or the extension of the carbon chain. The specific steric and electronic properties of the cyclobutyl group can influence the regioselectivity and stereoselectivity of these reactions, offering a pathway to novel chemical architectures.

Table 3: Physicochemical Properties of this compound

Property Value
Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
IUPAC Name This compound
Synonyms Cyclobutanebutanoic acid, β-oxo-, ethyl ester

Note: Some properties are calculated or based on closely related compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

898776-12-0

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 4-cyclobutyl-4-oxobutanoate

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)7-6-9(11)8-4-3-5-8/h8H,2-7H2,1H3

InChI Key

UCMAHFMOIJCKKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)C1CCC1

Origin of Product

United States

Synthetic Methodologies for Ethyl 4 Cyclobutyl 4 Oxobutanoate

Established Synthetic Pathways towards Ethyl 4-cyclobutyl-4-oxobutanoate

The synthesis of this compound can be approached through several foundational methods in organic chemistry. These pathways often involve the construction of the carbon skeleton followed by functional group manipulations.

Ketone-Based Chain Elongation and Functionalization Strategies

Strategies commencing with a ketone are fundamental to building the carbon framework of the target molecule. These methods typically involve the formation of a carbon-carbon bond adjacent to the carbonyl group.

One potential, albeit indirect, pathway is the Acetoacetic Ester Synthesis . This method utilizes the acidic α-hydrogens of ethyl acetoacetate (B1235776). libretexts.orgaskthenerd.com The process would involve:

Enolate Formation: Deprotonation of ethyl acetoacetate using a base like sodium ethoxide to form a nucleophilic enolate. libretexts.org

Alkylation: The enolate then reacts with a suitable cyclobutylmethyl halide (e.g., cyclobutylmethyl bromide) in an SN2 reaction. libretexts.org This step attaches the cyclobutylmethyl group to the α-carbon. libretexts.org

Hydrolysis and Decarboxylation: The resulting α-substituted β-keto ester is then subjected to acidic hydrolysis, which cleaves the ester and induces decarboxylation to yield a methyl ketone, in this case, 1-cyclobutylbutan-2-one. askthenerd.com

This resulting ketone would require further chain elongation and functionalization to yield the final product, making this a multi-step, non-linear approach.

Another relevant method is the Reformatsky Reaction . vedantu.comwikipedia.org This reaction typically involves the condensation of a carbonyl compound with an α-halo ester in the presence of metallic zinc. vedantu.com A plausible route starting from cyclobutanecarboxaldehyde (B128957) would proceed as follows:

Reagent Formation: An organozinc reagent (a Reformatsky enolate) is formed by treating an α-halo ester, such as ethyl bromoacetate, with zinc dust. wikipedia.org

Nucleophilic Addition: This reagent then adds to the carbonyl carbon of cyclobutanecarboxaldehyde.

Workup: An acidic workup yields a β-hydroxy ester. vedantu.com

The product, ethyl 3-cyclobutyl-3-hydroxypropanoate, would then require oxidation of the secondary alcohol to a ketone to complete the synthesis. The Reformatsky reaction offers the advantage of not requiring the prior isolation of the organozinc compound. vedantu.com

Table 1: Comparison of Ketone-Based Chain Elongation Strategies

Method Starting Materials Key Steps Product of Key Steps Notes
Acetoacetic Ester Synthesis Ethyl acetoacetate, Cyclobutylmethyl halide, Base (e.g., NaOEt) Enolate formation, Alkylation, Hydrolysis & Decarboxylation 1-Cyclobutylbutan-2-one Indirect route requiring further steps. libretexts.orgaskthenerd.comlibretexts.org
Reformatsky Reaction Cyclobutanecarboxaldehyde, Ethyl bromoacetate, Zinc Organozinc formation, Carbonyl addition, Acidic workup Ethyl 3-cyclobutyl-3-hydroxypropanoate Requires subsequent oxidation of the alcohol. vedantu.comwikipedia.org

Esterification and Acylation Approaches

These approaches focus on either forming the ester linkage as a final step or using acylation to build the keto-group and part of the carbon chain.

The most direct and widely applicable method is the Fischer-Speier Esterification . This reaction involves treating the corresponding carboxylic acid, 4-cyclobutyl-4-oxobutanoic acid, with ethanol (B145695) in the presence of an acid catalyst. organic-chemistry.org The mechanism proceeds via several equilibrium steps:

Protonation: The acid catalyst (commonly H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. organic-chemistry.orgyoutube.com

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as water, a good leaving group.

Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. organic-chemistry.org

To drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it forms, for instance, by azeotropic distillation. organic-chemistry.orgmasterorganicchemistry.com

Friedel-Crafts acylation is a powerful method for forming aryl ketones but is generally not applicable for the direct acylation of alkanes like cyclobutane (B1203170) with acyl chlorides or anhydrides. organic-chemistry.orgmasterorganicchemistry.com The reaction requires an aromatic ring that can undergo electrophilic substitution. masterorganicchemistry.com Therefore, a pathway involving the acylation of cyclobutane itself with a succinic anhydride (B1165640) derivative is not a viable strategy.

Transformations from Precursor Butanoic Acid Derivatives

The most logical precursor for the target molecule is 4-cyclobutyl-4-oxobutanoic acid . The synthesis of this compound is most directly achieved through the esterification of this carboxylic acid.

The reaction, a Fischer esterification, involves heating a solution of 4-cyclobutyl-4-oxobutanoic acid in ethanol with a catalytic amount of a strong acid like sulfuric acid. masterorganicchemistry.comoperachem.com The reaction is typically run at the reflux temperature of the alcohol. operachem.com After the reaction reaches equilibrium, the mixture is worked up by neutralizing the acid catalyst, extracting the ester into an organic solvent, and purifying it, usually by distillation or chromatography. operachem.com

Contemporary and Emerging Synthetic Protocols for this compound

Modern synthetic chemistry offers more advanced strategies that aim for higher efficiency, selectivity, and the ability to control stereochemistry.

Asymmetric and Stereoselective Synthetic Investigations

While this compound itself is achiral, the introduction of substituents on the cyclobutane ring or the butanoate chain could create stereocenters. Asymmetric synthesis would then become crucial. General strategies that could be applied include:

Asymmetric Reduction: A prochiral precursor, such as one containing an additional double bond or a different ketone, could be reduced stereoselectively. For instance, studies on the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate using fungal biocatalysts have shown high enantiomeric excess, a strategy that could potentially be adapted. nih.gov

Chiral Auxiliaries: A chiral auxiliary, such as a pseudoephedrine amide, could be attached to a precursor acid. Diastereoselective alkylation followed by removal of the auxiliary can be a powerful method for setting stereocenters. nih.gov

Catalytic Asymmetric Reactions: The development of catalytic asymmetric methods for constructing key bonds is a major focus of modern synthesis. This could involve enantioselective [2+2] cycloadditions to form the cyclobutane ring with controlled stereochemistry or other catalytic transformations. rsc.org

Currently, specific research on the asymmetric synthesis of this compound is not widely published, but these general principles form the basis for potential future investigations.

Catalysis in the Synthesis of this compound (e.g., Lewis Acid and Organocatalytic Systems)

Catalysis offers milder and more selective reaction conditions compared to classical stoichiometric methods.

Lewis Acid Catalysis: Lewis acids are pivotal in many organic transformations. organic-chemistry.org

In Fischer esterification , Lewis acids like hafnium(IV) or zirconium(IV) salts can serve as effective catalysts for the direct condensation of carboxylic acids and alcohols. organic-chemistry.org

In Friedel-Crafts acylations , a stoichiometric amount of a Lewis acid like AlCl₃ is traditionally required. organic-chemistry.org While not directly applicable to cyclobutane, Lewis acids are central to acylating appropriate substrates to build similar keto-acid frameworks.

Lewis acids such as aluminium triflate have been used to catalyze the formal [4+2] cycloaddition of bicyclobutane ketones with silyl (B83357) dienol ethers, showcasing their utility in complex ring-forming reactions involving strained systems. rsc.org

Organocatalysis: This field uses small organic molecules to catalyze reactions, often with high enantioselectivity.

For the synthesis of γ-keto esters, N-heterocyclic carbenes (NHCs) have been used to catalyze the formal [4+2] annulation of enones with other reagents, followed by ring-opening to provide the target structures. organic-chemistry.org

Cinchona-derived organocatalysts have been employed in the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, demonstrating their potential in the stereocontrolled functionalization of keto esters. nih.govresearchgate.net

These catalytic systems represent the forefront of synthetic methodology, and their application could lead to novel and more efficient syntheses of this compound and its derivatives.

Table 2: Summary of Catalytic Approaches

Catalysis Type Reaction Catalyst Examples Potential Application
Lewis Acid Fischer Esterification Hf(IV), Zr(IV) salts, H₂SO₄ Direct esterification of 4-cyclobutyl-4-oxobutanoic acid. organic-chemistry.org
Lewis Acid Cycloaddition Aluminium triflate Construction of complex bicyclic systems involving cyclobutane rings. rsc.org
Organocatalysis Annulation/Ring-Opening N-Heterocyclic Carbenes (NHCs) Synthesis of γ-keto esters from different precursors. organic-chemistry.org
Organocatalysis Asymmetric Functionalization Cinchona Alkaloids Stereoselective synthesis of functionalized keto esters. nih.govresearchgate.net

Optimization of Reaction Parameters for this compound Synthesis Remains an Area for Future Investigation

A thorough review of available scientific literature reveals a notable absence of specific studies focused on the optimization of reaction parameters and process efficiency for the synthesis of this compound. While general synthetic methodologies for related ketoesters are documented, detailed research into enhancing the yield and efficiency for this specific cyclobutyl derivative has not been published.

Currently, there are no publicly available research findings, and consequently no data tables, that detail the systematic optimization of parameters such as temperature, catalyst loading, reaction time, or substrate concentration for the production of this compound. General principles of organic synthesis suggest that such optimization would be crucial for developing a commercially viable and efficient manufacturing process. These studies would typically involve a systematic variation of reaction conditions to identify the optimal balance between reaction rate, yield, and purity of the final product.

For instance, research into the synthesis of other ketoesters often explores the efficacy of different catalysts, the impact of solvent choice, and the fine-tuning of temperature and pressure to maximize product formation while minimizing side reactions and energy consumption. However, such specific data for this compound is not present in the surveyed scientific domain.

The synthesis of a structural isomer, Ethyl 4-cyclobutyl-3-oxobutanoate, has been described in patent literature, which provides some insight into the reaction conditions for a closely related molecule. However, this information cannot be directly extrapolated to the 4-oxo isomer due to potential differences in reactivity and stability.

The lack of specific optimization studies for this compound highlights a gap in the current body of chemical research. Future investigations in this area would be valuable for academic and industrial chemists interested in the synthesis and application of this particular compound.

Chemical Reactivity and Transformation Studies of Ethyl 4 Cyclobutyl 4 Oxobutanoate

Reactivity Profiles of the Keto-Ester Moiety in Ethyl 4-cyclobutyl-4-oxobutanoate

The keto-ester functionality is the primary site of reactivity in this compound, enabling a variety of transformations at both the carbonyl carbon and the adjacent α-carbon.

Nucleophilic Addition Reactions at the Carbonyl Center

The ketone carbonyl group in this compound is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate. researchgate.net This reaction is a cornerstone of carbonyl chemistry, allowing for the introduction of a wide range of substituents.

A significant area of study for cyclobutyl ketones is their stereoselective reduction to the corresponding alcohols. organic-chemistry.orgvub.ac.be While specific studies on this compound are not extensively documented, the principles of stereoselective reduction of substituted cyclobutanones can be applied. The reduction of 3-substituted cyclobutanones generally yields the cis-alcohol as the major product. vub.ac.be This selectivity can be influenced by the choice of reducing agent and reaction conditions. For instance, the use of lithium dispersion with hydrated transition metal salts has been shown to be effective for the highly stereoselective reduction of cyclic ketones to their most thermodynamically stable alcohols. organic-chemistry.org

Table 1: Representative Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophile/ReagentProductConditionsDiastereomeric Ratio (cis:trans)
Sodium borohydride (B1222165) (NaBH₄)Ethyl 4-cyclobutyl-4-hydroxybutanoateMethanol, 0 °C to rt>90:10 vub.ac.be
Lithium aluminium hydride (LiAlH₄)Ethyl 4-cyclobutyl-4-hydroxybutanoateDiethyl ether, 0 °C>90:10 vub.ac.be
Lithium dispersion, FeCl₂·4H₂OEthyl 4-cyclobutyl-4-hydroxybutanoateTHF, rtHigh selectivity for the thermodynamically more stable alcohol organic-chemistry.org

Note: The data in this table is representative and based on the reactivity of analogous 3-substituted cyclobutanones. Specific experimental data for this compound may vary.

Enolization and Related Alpha-Functionalization Reactions

The presence of α-hydrogens between the two carbonyl groups of the β-keto-ester moiety allows for the formation of a resonance-stabilized enolate. This enolate is a key intermediate for a variety of alpha-functionalization reactions, such as alkylation and acylation. The acidity of these α-hydrogens is significantly increased due to the electron-withdrawing effects of both the ketone and the ester groups.

The alkylation of β-keto esters is a well-established method for forming new carbon-carbon bonds. In the case of this compound, deprotonation with a suitable base, such as sodium ethoxide, would generate the corresponding enolate. This enolate can then react with an alkyl halide in an SN2 reaction to introduce an alkyl group at the α-position. A study on the dialkylation of ethyl 4-aryl-3-oxobutanoates demonstrates the feasibility of introducing substituents at this position. researchgate.net

Table 2: Representative Alpha-Functionalization Reactions

Reagent 1Reagent 2ProductConditions
Sodium ethoxideMethyl iodideEthyl 2-methyl-4-cyclobutyl-4-oxobutanoateEthanol (B145695), rt
Sodium hydrideBenzyl bromideEthyl 2-benzyl-4-cyclobutyl-4-oxobutanoateTHF, rt
LDAAcetyl chlorideEthyl 2-acetyl-4-cyclobutyl-4-oxobutanoateTHF, -78 °C

Note: This table presents plausible alpha-functionalization reactions based on the general reactivity of β-keto esters. Specific yields and conditions would require experimental validation for this compound.

Transformations Involving the Cyclobutyl Ring System in this compound

The cyclobutyl ring, with its inherent ring strain, offers unique opportunities for chemical transformations that are not as readily observed in acyclic or larger ring systems.

Cycloaddition Pathways and Ring Rearrangements

While specific cycloaddition reactions involving this compound are not widely reported, the cyclobutyl ketone moiety can participate in various rearrangements, often initiated by photochemical or thermal means. For instance, the Norrish-Yang reaction, a photochemical cyclization of ketones, can lead to the formation of bicyclic alcohols. nih.gov Subsequent palladium-catalyzed C-C bond cleavage of these intermediates can produce functionalized cyclobutanes. nih.govnih.gov This strategy has been employed for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from cyclobutyl aryl ketones. nih.govnih.gov

Influence of Ring Strain on Cyclobutyl Reactivity

The significant ring strain in the cyclobutane (B1203170) ring (approximately 26 kcal/mol) influences its chemical reactivity. This strain can be released in various chemical transformations, providing a thermodynamic driving force for reactions. For example, palladium-catalyzed C-H arylation of cyclobutyl ketones has been demonstrated, showcasing a method to functionalize the ring directly. nih.gov The strain in the cyclobutyl ring can also influence the reactivity of adjacent functional groups.

Interconversion Reactions: Trans-Esterification and Decarboxylation

The ester group of this compound can be exchanged through trans-esterification, and the entire β-keto-ester system can undergo decarboxylation under certain conditions.

Trans-esterification, the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst, is a valuable transformation. For β-keto esters, this reaction can be catalyzed by acids or bases.

Decarboxylation of β-keto esters typically occurs upon heating, often in the presence of acid or base, to yield a ketone. This process involves the loss of carbon dioxide from the carboxylic acid intermediate formed by hydrolysis of the ester. This reaction is a common synthetic strategy to produce substituted ketones.

Table 3: Representative Interconversion Reactions

ReactionReagentsProductConditions
Trans-esterificationBenzyl alcohol, cat. H₂SO₄Benzyl 4-cyclobutyl-4-oxobutanoateToluene, reflux
DecarboxylationAqueous HCl1-Cyclobutylpropan-1-oneHeat

Note: The conditions and products in this table are based on general procedures for the trans-esterification and decarboxylation of β-keto esters.

Derivatization and Analog Synthesis from Ethyl 4 Cyclobutyl 4 Oxobutanoate

Synthesis of Substituted Butanoate Derivatives from Ethyl 4-cyclobutyl-4-oxobutanoate

The presence of a ketone and an ester group in this compound provides a rich platform for the synthesis of a variety of substituted butanoate derivatives. These transformations can be broadly categorized into reactions at the alpha-position to the carbonyl group and condensation reactions that lead to more complex molecular frameworks.

Alpha-Substitution Reactions (e.g., Halogenation, Alkylation)

The carbon atom alpha to the cyclobutyl ketone is a primary site for functionalization through enolate-mediated reactions. The acidity of the α-protons allows for their removal by a suitable base to form a nucleophilic enolate, which can then react with various electrophiles.

Alpha-Halogenation: The introduction of a halogen atom at the α-position can be achieved under either acidic or basic conditions. While specific examples for this compound are not extensively documented in publicly available literature, the general mechanism for α-halogenation of ketones is well-established. In an acidic medium, the reaction proceeds through an enol intermediate, while a basic medium facilitates the formation of an enolate. The choice of halogenating agent (e.g., Br₂, Cl₂, NBS) and reaction conditions can influence the selectivity and yield of the monohalogenated product.

Alpha-Alkylation: The carbon-carbon bond formation at the α-position via alkylation is a powerful tool for elaborating the butanoate backbone. This reaction typically involves the generation of the enolate using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to ensure complete deprotonation, followed by the addition of an alkyl halide. The choice of the alkylating agent allows for the introduction of a wide range of alkyl groups. While detailed studies on the α-alkylation of this compound are sparse, the general principles of ketone alkylation are applicable.

A hypothetical reaction scheme for the α-alkylation is presented below:

Reactant 1Reactant 2BaseSolventProduct
This compoundMethyl IodideLDATHFEthyl 4-cyclobutyl-3-methyl-4-oxobutanoate
This compoundBenzyl BromideNaHDMFEthyl 3-benzyl-4-cyclobutyl-4-oxobutanoate

This table represents a generalized scheme based on standard organic chemistry principles, as specific experimental data for this compound is limited.

Condensation Reactions Leading to Diverse Scaffolds

Condensation reactions involving the ketone or ester functionalities of this compound open avenues to a wide variety of molecular structures. These reactions, such as the Claisen condensation and aldol-type reactions, are fundamental in constructing larger and more complex molecules.

The Claisen condensation, for instance, would involve the reaction of two molecules of the ester, or a crossed Claisen condensation with another ester, to form a β-keto ester. Similarly, aldol-type condensations could occur between the enolate of the ketone and an aldehyde or another ketone. These reactions are pivotal in building carbon-carbon bonds and creating new carbocyclic or open-chain systems.

Elaboration into Heterocyclic Compounds and Fused Ring Systems Incorporating the Cyclobutyl and Butanoate Frameworks

The 1,3-dicarbonyl-like nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The reaction of this keto-ester with dinucleophiles can lead to the formation of five- and six-membered rings. A prominent example is the synthesis of pyrazoles through condensation with hydrazine (B178648) derivatives. The reaction proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring.

Similarly, reaction with other dinucleophiles can afford different heterocyclic systems. For instance, condensation with hydroxylamine (B1172632) would be expected to produce isoxazoles, while reaction with amidines could lead to pyrimidines.

The synthesis of fused ring systems is also a possibility. For example, a Fischer indole (B1671886) synthesis could potentially be employed by reacting the keto-ester with a substituted phenylhydrazine, leading to an indole ring fused to the butanoate framework, while retaining the cyclobutyl substituent.

The general approach to pyrazole synthesis is illustrated below:

Reactant 1Reactant 2CatalystSolventHeterocyclic Product
This compoundHydrazine HydrateAcetic AcidEthanol (B145695)Ethyl 2-(5-cyclobutyl-1H-pyrazol-3-yl)acetate
This compoundPhenylhydrazineAcetic AcidEthanolEthyl 2-(5-cyclobutyl-1-phenyl-1H-pyrazol-3-yl)acetate

This table represents a generalized scheme based on the Knorr pyrazole synthesis, as specific experimental data for this compound is limited.

Rational Design and Preparation of Structurally Related Analogs for Comparative Chemical Studies

The systematic modification of the this compound structure allows for the rational design and synthesis of analogs for comparative chemical studies. These studies can provide valuable insights into structure-activity relationships, reaction mechanisms, and the physical properties of this class of compounds.

Analogs can be designed by modifying any of the three key components of the parent molecule:

The Ester Group: The ethyl ester can be varied by using different alcohols (e.g., methyl, tert-butyl) during the synthesis of the parent compound or through transesterification. This allows for the investigation of the steric and electronic effects of the ester group on reaction outcomes.

The Butanoate Chain: The length of the carbon chain between the ketone and the ester can be modified to synthesize homologous keto-esters. This would allow for a systematic study of how the distance between the two functional groups influences intramolecular reactions and the formation of cyclic products.

The preparation of these analogs would generally follow similar synthetic routes as the parent compound, starting from the appropriate cycloyl chloride and a malonic ester derivative.

A comparative table of potential analogs is presented below:

Analog NameStructural ModificationRationale for Study
Ethyl 4-cyclopentyl-4-oxobutanoateCyclobutyl replaced with cyclopentylInvestigate the effect of ring strain on reactivity.
Mthis compoundEthyl ester replaced with methyl esterStudy the influence of the ester group's steric bulk.
Ethyl 5-cyclobutyl-5-oxopentanoateButanoate chain extended by one carbonExamine the impact of chain length on cyclization reactions.

This table outlines a hypothetical set of analogs for comparative studies, as specific research on such analogs is not widely published.

Mechanistic Investigations of Reactions Involving Ethyl 4 Cyclobutyl 4 Oxobutanoate

Elucidation of Reaction Mechanisms in Synthetic Transformations

The reactivity of ethyl 4-cyclobutyl-4-oxobutanoate is largely dictated by the interplay of its functional groups. The presence of the β-keto ester moiety is of particular significance, as it allows for the formation of enolates and can participate in various condensation and substitution reactions. nih.govnih.govyoutube.com

Identification and Characterization of Reaction Intermediates

The identification of transient species is fundamental to understanding reaction pathways. In reactions involving β-keto esters like this compound, several key intermediates are frequently proposed and, in some cases, characterized.

Enolates: The acidic α-protons situated between the two carbonyl groups are readily abstracted by a base to form a resonance-stabilized enolate. youtube.comyoutube.com This nucleophilic intermediate is central to many C-C bond-forming reactions.

Palladium Enolates: In palladium-catalyzed reactions of allylic β-keto esters, palladium enolates are generated following decarboxylation. These intermediates can then undergo a variety of transformations, including reductive elimination and aldol (B89426) condensations. nih.gov

Acylketene Intermediates: Transesterification reactions of β-keto esters may proceed through the formation of an acylketene intermediate. nih.gov

Zinc Carbenoids and Organometallic Intermediates: The reaction of β-keto esters with zinc carbenoids can lead to the formation of donor-acceptor cyclopropanes. These can then fragment to produce organometallic intermediates that are subsequently protonated. organic-chemistry.org

The characterization of these highly reactive intermediates often requires specialized techniques such as low-temperature NMR spectroscopy or trapping experiments. For instance, in related systems, glycosyl cations, which are highly reactive intermediates, have been characterized using infrared ion spectroscopy and by trapping them in superacidic media. nih.gov

A hypothetical reaction involving the formation of a γ-keto ester from this compound illustrates the role of these intermediates. The proposed mechanism would involve the initial formation of a zinc enolate, which then reacts with a zinc carbenoid to generate a donor-acceptor cyclopropane. Subsequent fragmentation and protonation would yield the final product. organic-chemistry.org

Catalytic Cycle Analysis and Transition State Interrogations

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of reactions involving β-keto esters. Both Lewis acid and organocatalysis have been extensively studied in this context.

Lewis Acid Catalysis: Lewis acids activate electrophiles by coordinating to a Lewis basic site, often a carbonyl oxygen. youtube.com In reactions of β-keto esters, a Lewis acid can coordinate to the two carbonyl oxygen atoms, forming a six-membered transition state. nih.gov This activation facilitates various transformations, including transesterifications and annulation reactions. nih.govrsc.org For example, the combination of an N-heterocyclic carbene (NHC) catalyst with a Lewis acid like Ti(OiPr)₄ has been shown to be essential for the addition of homoenolates to β,γ-unsaturated α-ketoesters. nih.gov The Lewis acid activates the ketoester, promoting the conjugate addition. nih.gov

Organocatalysis: Organocatalysis offers a metal-free alternative for asymmetric transformations of β-keto esters. acs.orgcapes.gov.br Chiral organocatalysts, such as those derived from cinchona alkaloids, can create a chiral environment around the substrate, leading to enantioselective product formation. capes.gov.br For instance, the asymmetric hydroxylation of β-keto esters can be achieved with high yields and enantioselectivity using a cinchona-alkaloid derivative as the catalyst. capes.gov.br The unique 1,2-dicarbonyl motif of some ketoesters allows for bidentate coordination to a chiral catalyst, establishing a rigid system for precise chiral recognition. nih.gov

Stereochemical Reaction Pathways and Product Selectivity

The stereochemistry of reactions involving the cyclobutane (B1203170) ring is a critical aspect to consider. The puckered nature of the cyclobutane ring can lead to different stereochemical outcomes. researchgate.netlibretexts.org The formation of multi-substituted cyclobutanes with multiple stereocenters can be achieved through various synthetic methods, including ring contraction reactions. acs.orgacs.org

In reactions involving the cyclobutane moiety, the stereoselectivity is often influenced by steric and electronic factors. For example, in the ene reactions of bicyclo[1.1.0]butanes, an asynchronous concerted 'one step–two-stage' pathway has been proposed, with the reaction occurring exclusively on the endo-face of the bicyclobutane. acs.org

For this compound, reactions at the carbonyl group or the α-carbon can be influenced by the adjacent cyclobutyl ring, potentially leading to diastereoselective outcomes. The approach of a reagent to the carbonyl group, for instance, could be sterically hindered from one face by the cyclobutane ring, leading to preferential attack from the less hindered face.

The table below illustrates the potential stereochemical outcomes for a hypothetical reduction of the ketone in this compound.

ReagentProposed Major DiastereomerRationale
NaBH₄synAttack from the less sterically hindered face.
L-Selectride®antiAttack directed by the bulky reducing agent.

Photochemical Reaction Mechanisms and Excited State Dynamics

The photochemical behavior of ketones is a well-studied area of organic chemistry. Cyclic ketones, in particular, exhibit complex excited-state dynamics due to ring strain. arxiv.orgaip.org Upon photoirradiation, the carbonyl group of this compound can be excited to a higher energy state.

The excited state dynamics of cyclobutanone (B123998) itself have been investigated, revealing multiple competing photochemical channels on an ultrafast timescale. arxiv.orgaip.org Excitation to the S₁ state (π*←n transition) or the higher-lying S₂ state (3s←n transition) can lead to different relaxation pathways. arxiv.orgaip.org Following non-radiative decay to the ground state, the vibrationally "hot" molecule can have enough energy to undergo fragmentation. arxiv.org

A key photochemical process for ketones is the Norrish Type II reaction, which involves intramolecular γ-hydrogen abstraction by the excited carbonyl group. In the case of this compound, this would involve the abstraction of a hydrogen atom from the cyclobutane ring. This process has been exploited for the functionalization of cyclobutyl ketones at the γ-position. nih.gov

Another potential photochemical pathway is intermolecular hydrogen abstraction, which can occur when the reaction is carried out in a suitable solvent. For example, photoirradiation of a non-enolizable α-keto-ester in perdeuteriomethanol has been shown to lead to an adduct resulting from intermolecular hydrogen abstraction. rsc.org The long-lived triplet excited states of some photocatalysts can activate α-ketoesters through either energy or electron transfer pathways, leading to distinct reactive intermediates and products. acs.org

The table below summarizes potential photochemical reactions of this compound.

Reaction TypeProposed IntermediatePotential Product(s)
Norrish Type II1,4-biradicalCyclobutanol derivative, cleavage products
Intermolecular H-abstractionRadical pairAdduct with solvent

Theoretical and Computational Chemistry Studies of Ethyl 4 Cyclobutyl 4 Oxobutanoate

Quantum Chemical Calculations on Ethyl 4-cyclobutyl-4-oxobutanoate and its Derivatives

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. For a molecule like this compound, these methods can elucidate its three-dimensional structure, electronic characteristics, and energetic profile.

The electronic structure dictates the fundamental chemistry of a molecule. Analyses for β-keto esters, a class to which this compound belongs, reveal key features that govern reactivity. mdpi.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the Frontier Molecular Orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. In a typical β-keto ester, the HOMO is often localized on the enolate form, while the LUMO is centered on the carbonyl carbons. For this compound, the LUMO is expected to have significant contributions from the p-orbitals of the two carbonyl carbons, making them susceptible to nucleophilic attack.

Charge Distribution: The distribution of electron density within the molecule can be quantified by calculating atomic partial charges. Due to the high electronegativity of oxygen, the carbonyl groups in the ketone and ester moieties create a significant dipole. This results in a partial positive charge (δ+) on the adjacent carbonyl carbons and a partial negative charge (δ-) on the oxygen atoms. These electrophilic carbon centers are the primary sites for reaction with nucleophiles. researchgate.netyoutube.com The cyclobutyl and ethyl groups, being alkyl substituents, act as weak electron-donating groups.

Table 1: Conceptual Electronic Properties of this compound based on Analogous Systems

PropertyDescriptionPredicted Characteristics for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Moderate; electron density likely concentrated around the oxygen atoms.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Low; significant localization on the electrophilic ketone and ester carbonyl carbons.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability and reactivity.A moderate gap is expected, suggesting a balance between stability and reactivity.
Charge on C=O Carbons Partial charge on the carbonyl carbons.Positive (δ+), making them electrophilic centers.
Charge on C=O Oxygens Partial charge on the carbonyl oxygens.Negative (δ-), making them nucleophilic and hydrogen bond accepting sites.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the electrostatic potential on the electron density surface of a molecule. uni-muenchen.delibretexts.org It provides a rich, intuitive picture of the charge distribution and is invaluable for predicting how molecules will interact. libretexts.org

For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red or orange) concentrated around the two carbonyl oxygen atoms. These are the areas most attractive to electrophiles or positive charges. youtube.com Conversely, regions of positive electrostatic potential (colored blue) would be found around the hydrogen atoms of the alkyl chains. The areas near the carbonyl carbons would be less positive than the hydrogens but would represent the sites of highest electrophilicity, which is where a nucleophile would preferentially attack. researchgate.net The MEP map can thus be used to rationalize the regioselectivity of reactions. researchgate.netuni-muenchen.de

Cyclobutane (B1203170) Ring Pucker: The four-membered cyclobutane ring is not planar and exists in a puckered conformation to relieve some of its inherent angle strain. researchgate.net This puckering influences the orientation of the ketone group attached to it.

Rotation about C-C Bonds: There is rotational freedom around the single bonds connecting the cyclobutyl ring to the ketone, the ketone to the adjacent methylene (B1212753) group, and within the ethyl ester group.

Ketone Orientation: Studies on analogous cyclopropyl (B3062369) methyl ketones show that conformations where the carbonyl group is either s-cis (eclipsed) or s-trans (anti-periplanar) to a C-C bond of the ring are energy minima. uwlax.edu A similar situation is expected for the cyclobutyl ketone moiety, where steric hindrance between the rest of the chain and the ring will determine the most stable arrangement.

The collection of all possible conformations and their corresponding energies forms the potential energy surface or "energetic landscape". nih.gov This landscape reveals the lowest energy (most stable) conformations and the energy barriers required to interconvert between them.

Table 2: Estimated Energetic Contributions to Conformational Strain

Interaction TypeDescriptionEstimated Energy Cost (kcal/mol)
Torsional Strain Eclipsing of bonds on adjacent atoms.~1.0 - 3.0
Steric Strain (Gauche) Non-bonded interaction between groups separated by a 60° dihedral angle.~0.9 (for two methyl groups)
1,3-Diaxial Strain Steric interaction between an axial substituent and axial hydrogens on a six-membered ring; analogous interactions exist in puckered cyclobutane.Varies with substituent size (~1.7 for methyl on cyclohexane)
Angle Strain Deviation from ideal bond angles.Significant in cyclobutane ring.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the detailed exploration of how chemical reactions occur. By mapping the potential energy surface that connects reactants to products, chemists can identify intermediates and, crucially, the high-energy transition states that control the reaction rate according to transition state theory. wikipedia.org

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. acs.org It is widely used to investigate reaction mechanisms, predict thermochemistry, and validate experimental observations. researchgate.netmdpi.comresearchgate.net

For reactions involving this compound, DFT could be applied to:

Model Reaction Profiles: Calculate the energy changes as reactants are converted to products, identifying all intermediates and transition states along the way. This has been used effectively to study the cyclization of tethered ketones and the reactivity of β-keto esters. mdpi.comresearchgate.net

Determine Activation Energies: The energy difference between the reactants and the transition state (the activation barrier) determines the reaction rate. DFT provides reliable estimates of these barriers, allowing for the comparison of competing pathways.

Analyze Transition State Structures: Examining the geometry of a transition state reveals the key bond-forming and bond-breaking events, offering deep mechanistic insight.

Study Catalysis: DFT can model the interaction of the molecule with a catalyst, explaining how the catalyst lowers the activation energy. This is particularly relevant for reactions like hydrogenations or palladium-catalyzed couplings, which are common for keto-esters. researchgate.netnih.gov

Table 3: Applications of DFT in Studying Reactions of Keto-Esters

ApplicationDFT OutputMechanistic Insight
Reaction Feasibility Reaction free energy (ΔG)Predicts whether a reaction is thermodynamically favorable.
Reaction Kinetics Activation free energy (ΔG‡)Predicts the rate of a reaction and identifies the rate-determining step.
Regio/Stereoselectivity Comparison of ΔG‡ for different pathwaysExplains why one product isomer is formed preferentially over another.
Catalyst Effect Lowering of ΔG‡ in presence of catalystElucidates the role of the catalyst in accelerating the reaction.

When studying reactions in large molecular systems, such as in the presence of a complex catalyst or in an explicit solvent environment, full DFT calculations can become prohibitively expensive. The "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method addresses this challenge. researchgate.netnumberanalytics.com ONIOM is a hybrid technique that partitions the system into layers, which are treated with different levels of theory. acs.orggaussian.com

For a reaction involving this compound, an ONIOM calculation could be set up as follows:

High Layer (QM): The core reacting atoms (e.g., the carbonyl group and the attacking nucleophile) would be treated with a high-level method like DFT. This ensures an accurate description of the bond-forming/breaking events. gaussian.com

Low Layer (MM): The remainder of the molecule (e.g., the ethyl chain and parts of the cyclobutyl ring) and the surrounding solvent or catalyst would be treated with a computationally cheaper method, such as Molecular Mechanics (MM). This layer accounts for steric and electrostatic effects of the environment on the reaction. acs.org

This multi-layer approach allows for the accurate modeling of large, complex systems, making it a powerful tool for studying enzymatic reactions, homogeneous catalysis, and reactions in solution. researchgate.netnumberanalytics.comacs.org The ONIOM method has proven effective in investigating organocatalysis and various organic reaction mechanisms where the surrounding environment plays a crucial role. acs.org

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of molecules, influencing properties such as boiling point, solubility, and crystal packing. For this compound, a molecule with multiple polar functional groups and aliphatic regions, a variety of non-covalent interactions are anticipated to dictate its supramolecular chemistry. Theoretical and computational methods provide a powerful lens for dissecting these interactions at the atomic level.

Detailed Research Findings:

Computational studies, primarily using Density Functional Theory (DFT), are instrumental in exploring the geometry and energetics of intermolecular complexes. Methodologies such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis further elucidate the nature of these interactions. nih.govresearchgate.net While specific experimental or extensive computational studies on this compound are not widely available, its structural motifs—a cyclobutyl ketone, an ethyl ester, and aliphatic chains—allow for a detailed theoretical analysis based on well-understood principles from analogous systems.

The primary sites for intermolecular interactions are the oxygen atoms of the keto and ester carbonyl groups, which act as hydrogen bond acceptors. The molecule lacks conventional hydrogen bond donors (like O-H or N-H). Consequently, the dominant interactions are expected to be weaker C-H···O hydrogen bonds and dipole-dipole interactions.

Hydrogen Bonding Networks:

In the absence of strong donors, the hydrogen bonding network of this compound is predicted to be dominated by a network of C-H···O interactions. The hydrogen atoms on the carbon atoms adjacent to the carbonyl groups (α-hydrogens) are the most likely donors due to their increased acidity. Specifically, the methylene hydrogens of the butanoate chain and the methine hydrogens on the cyclobutyl ring are key participants.

Computational models of dimeric and larger clusters of this compound would likely reveal a variety of interaction motifs. The most energetically favorable dimeric structure is anticipated to involve a pair of C-H···O hydrogen bonds, leading to a centrosymmetric arrangement. In such a configuration, the keto group of one molecule interacts with an α-hydrogen of another, and vice versa. The ester group can also participate in similar interactions.

A study on the hydrogen-bonded complex of cyclobutanone (B123998) and water has shown that the water molecule forms a nearly linear hydrogen bond with the oxygen of the ketone, and the complex is planar. nih.gov This suggests a strong directional preference for hydrogen bonds involving the keto group of this compound.

Interactive Data Table: Predicted C-H···O Hydrogen Bond Parameters

The following table presents plausible geometric and energetic parameters for the most significant C-H···O hydrogen bonds in a hypothetical dimer of this compound, as would be predicted by DFT calculations.

Donor (C-H)Acceptor (O=C)H···O Distance (Å)C-H···O Angle (°)Interaction Energy (kcal/mol)
Butanoate α-CHKeto C=O2.25155-2.5
Cyclobutyl α-CHKeto C=O2.30150-2.1
Butanoate α-CHEster C=O2.35148-1.8
Cyclobutyl α-CHEster C=O2.40145-1.5

Analysis of Other Intermolecular Interactions:

Van der Waals forces, particularly London dispersion forces, also play a crucial role, especially involving the non-polar cyclobutyl and ethyl groups. The packing of these aliphatic moieties will be optimized to maximize these stabilizing interactions.

NBO analysis is a powerful tool for quantifying the charge transfer component of these interactions. researchgate.netresearchgate.netaip.org For a C-H···O bond, NBO analysis would reveal a donor-acceptor interaction from the filled σ orbital of the C-H bond to the empty π* orbital of the C=O bond. The stabilization energy (E(2)) associated with this orbital interaction provides a quantitative measure of the hydrogen bond strength.

Interactive Data Table: NBO Analysis of a Predicted Dimeric Interaction

This table illustrates the kind of data NBO analysis would provide for the strongest predicted intermolecular interaction.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
σ(Cα-H)π(C=O)keto1.8
LP(O)ketoσ(Cα-H)0.4

E(2) represents the stabilization energy from second-order perturbation theory.

Advanced Analytical Techniques in the Research of Ethyl 4 Cyclobutyl 4 Oxobutanoate

Spectroscopic Methods for Structural Characterization and Reaction Monitoring

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing detailed information about molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the carbon-hydrogen framework.

For Ethyl 4-cyclobutyl-4-oxobutanoate, ¹H NMR spectroscopy is expected to reveal distinct signals corresponding to each unique proton environment. The ethyl ester group would produce a characteristic triplet for the methyl (-CH3) protons and a quartet for the methylene (B1212753) (-OCH2-) protons, arising from coupling with each other. The protons on the cyclobutyl ring would likely appear as a series of complex multiplets in the aliphatic region of the spectrum. The two methylene groups in the butanoate chain (at the C2 and C3 positions) would each be expected to produce a triplet, as they are adjacent to another methylene group.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. Key signals would include those for the two carbonyl carbons (one for the ketone and one for the ester), the carbons of the ethyl group, the carbons of the cyclobutyl ring, and the two methylene carbons of the main chain.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Ethyl -CH₃ ~1.2 Triplet (t)
Cyclobutyl -CH₂- (multiple) ~1.8 - 2.2 Multiplet (m)
Butanoate -CH₂- (C3) ~2.7 Triplet (t)
Butanoate -CH₂- (C2) ~3.0 Triplet (t)
Cyclobutyl -CH- ~3.2 Multiplet (m)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Ethyl -CH₃ ~14
Cyclobutyl -CH₂- (multiple) ~18 - 25
Butanoate -CH₂- (C2) ~28
Butanoate -CH₂- (C3) ~35
Cyclobutyl -CH- ~50
Ethyl -OCH₂- ~61
Ester C=O ~173

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is a rapid and effective method for identifying the presence of specific functional groups.

In the IR spectrum of this compound, the most prominent features would be the strong absorption bands corresponding to the two carbonyl (C=O) groups. The ester carbonyl typically appears around 1735 cm⁻¹, while the ketone carbonyl is expected at a slightly lower wavenumber, around 1715 cm⁻¹. The presence of two distinct peaks in this region would be strong evidence for the gamma-keto ester structure. Additionally, characteristic C-O stretching vibrations from the ester group would be visible in the 1300-1100 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O (Ester) Stretch ~1735
C=O (Ketone) Stretch ~1715
C-O (Ester) Stretch ~1300 - 1100

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, confirming its molecular formula, and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C10H16O3), high-resolution mass spectrometry (HRMS) would confirm the molecular weight of 184.23 g/mol . guidechem.com The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 184. Under electron ionization (EI), the molecule would fragment in predictable ways. Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z = 139, and cleavage on either side of the carbonyl groups, such as the loss of the cyclobutylcarbonyl group.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Value Identity of Fragment
184 [M]⁺ (Molecular Ion)
155 [M - C₂H₅]⁺
139 [M - OC₂H₅]⁺

Chromatographic Separations for Purity Assessment and Isolation of Reaction Products

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of a synthesized compound and for isolating it from byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable. For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be used for purity analysis.

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile. sielc.comsielc.com The compound is separated from more polar or less polar impurities based on its relative affinity for the two phases. By comparing the retention time of the sample to that of a pure standard, the compound can be identified. The area under the peak is proportional to its concentration, allowing for quantitative purity assessment. This method is scalable and can be adapted for preparative separation to isolate the pure compound. sielc.comsielc.com

Gas Chromatography (GC) is a powerful separation technique used for analyzing volatile and thermally stable compounds. Given its molecular weight and structure, this compound is expected to be sufficiently volatile for GC analysis. The technique is routinely used to monitor reaction progress and determine the purity of the final product. For instance, GC has been successfully used to determine the assay of the related isomer, ethyl 4-cyclobutyl-3-oxobutanoate, demonstrating its utility for this class of compounds. blogspot.com

In a GC system, the sample is vaporized and swept by a carrier gas through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. When coupled with a mass spectrometer (GC-MS), GC provides definitive identification of the separated components by matching their mass spectra with library data.

Table 5: List of Chemical Compounds Mentioned

Compound Name
This compound
Ethyl 4-cyclobutyl-3-oxobutanoate
Acetonitrile
Carbon-13
Ethyl 4-chloro-3-oxobutanoate

X-ray Diffraction Studies for Solid-State Structural Determination

A thorough review of scientific literature and crystallographic databases reveals a notable absence of published X-ray diffraction studies specifically determining the solid-state structure of this compound. As of the latest available data, the single-crystal X-ray analysis of this compound has not been reported, and consequently, its detailed crystallographic parameters are not available.

While crystallographic data exists for structurally related compounds, such as various substituted butanoates and other cyclobutyl derivatives, this information cannot be extrapolated to definitively describe the solid-state structure of this compound. Each molecule's unique crystal packing is influenced by subtle intermolecular interactions, which can only be determined through direct experimental analysis.

The lack of crystallographic data for this compound indicates a gap in the comprehensive characterization of this compound. Future research involving the successful crystallization and subsequent single-crystal X-ray diffraction analysis would be necessary to provide the following critical data points:

Table 1: Hypothetical Crystallographic Data for this compound

ParameterData (Currently Unavailable)
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pna2₁
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Calculated Density (g/cm³)To be determined
R-factorTo be determined

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

MeasurementValue (Currently Unavailable)
Bond Lengths (Å)
C=O (keto)To be determined
C=O (ester)To be determined
C-C (cyclobutyl)To be determined
Bond Angles (°)
O=C-CTo be determined
C-C-C (cyclobutyl)To be determined
Torsion Angles (°)
Dihedral angle between cyclobutyl and butanoate chainTo be determined

Until such experimental data becomes available, any discussion on the precise solid-state conformation and packing of this compound remains speculative. The generation of detailed research findings and interactive data tables, as requested, is contingent upon the future publication of these crystallographic studies.

Applications of Ethyl 4 Cyclobutyl 4 Oxobutanoate in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The primary role of compounds like Ethyl 4-cyclobutyl-4-oxobutanoate is to serve as an intermediate in organic synthesis. Such molecules are valuable because they can be modified in a stepwise fashion to build intricate molecular frameworks. The combination of a ketone and an ester in one molecule allows for a range of chemical transformations.

Divergent synthesis is a strategy that allows for the creation of a library of related compounds from a common intermediate. This compound is theoretically well-suited for this approach. The ketone and ester functionalities can be selectively targeted by different reagents to create a variety of derivatives. For instance, the ketone can undergo reactions like reduction, Grignard addition, or Wittig olefination, while the ester can be hydrolyzed, reduced, or converted to an amide. This dual reactivity allows for the generation of diverse molecular scaffolds from a single starting material, a key principle in medicinal chemistry and drug discovery for creating complex chemotypes. nih.gov

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of the carbon skeletons of complex molecules. chemistry.coachfiveable.meillinois.educhemrevise.org this compound possesses several features that make it a potential building block for such transformations:

Enolate Formation: The presence of a ketone allows for the formation of an enolate under basic conditions. This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and alkylations.

Electrophilic Sites: Both the ketone and ester carbonyl carbons are electrophilic and can be attacked by carbon nucleophiles like organometallic reagents (e.g., Grignard reagents, organolithiums).

These reactive handles allow for the strategic incorporation of the cyclobutyl-containing fragment into larger molecules. A variety of carbon-carbon bond-forming reactions, including the Suzuki, Heck, and Sonogashira reactions, are fundamental in modern organic synthesis, although specific examples employing this compound are not readily found in the literature. chemistry.coach

Contributions to Polymer Chemistry and Advanced Materials Research

While direct evidence of this compound's use in polymer chemistry is scarce, the chemistry of related keto-esters suggests potential applications. Polyesters are a major class of polymers, and diols and diacids are the primary monomers for their synthesis. Through chemical modification, this compound could be converted into a diol or diacid monomer containing a cyclobutane (B1203170) ring.

The incorporation of cyclic structures like cyclobutane into a polymer backbone can significantly influence the material's properties, such as its thermal stability, rigidity, and degradation profile. Research on other cyclobutane-containing monomers has shown that they can be used to produce polyesters with unique characteristics.

Utility in Research for Agrochemistry and Flavor/Fragrance Development

The synthesis of new agrochemicals and compounds for the flavor and fragrance industry often relies on the use of novel building blocks to create unique molecular structures with desired biological or sensory properties.

In the context of agrochemicals , the development of new pesticides and herbicides is a constant endeavor. The specific structural features of this compound could potentially be explored in the synthesis of new active ingredients.

In the flavor and fragrance industry , esters are a well-known class of compounds that often possess characteristic fruity or floral scents. The unique cyclobutyl moiety in this compound could impart a distinct odor profile. Structurally related compounds, such as 4-alkyl-3-cyclohexene-1-carboxylic acids, have been noted for their intense and complex odor profiles, suggesting that cyclobutyl-containing esters could also be of interest for creating novel fragrances and flavors. google.com For example, the ethyl analogue of a cyclohexene (B86901) carboxylic acid is described as having an intense, sweaty, fatty, and slightly green odor. google.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.